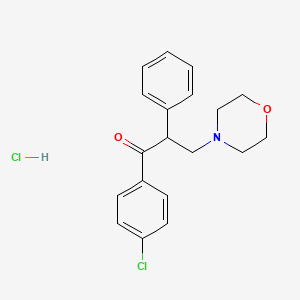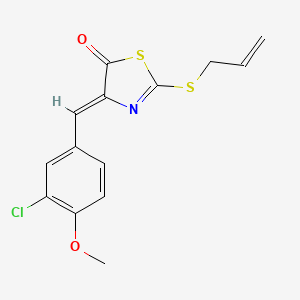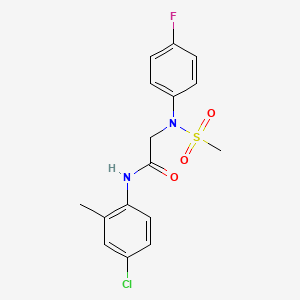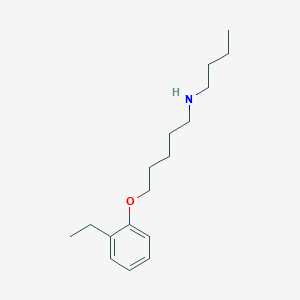
1-(4-Chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring, a phenyl group, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(4-Chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride typically involves multiple steps, including the formation of the core structure and subsequent functionalization. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with morpholine and phenylacetone under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as morpholine, phenylacetone, and 4-chlorobenzaldehyde.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or it may modulate neurotransmitter receptors, affecting neurological functions.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethanone: This compound has a similar structure but lacks the phenyl group, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one: This compound features a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.
1-(4-Chlorophenyl)-3-(dimethylamino)-2-phenylpropan-1-one: The presence of a dimethylamino group instead of a morpholine ring may influence the compound’s solubility and reactivity.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2.ClH/c20-17-8-6-16(7-9-17)19(22)18(15-4-2-1-3-5-15)14-21-10-12-23-13-11-21;/h1-9,18H,10-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKQCPZSXHSVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{benzyl[3-(4-methoxyphenyl)-1-methylpropyl]amino}ethanol](/img/structure/B5015717.png)
![4-butoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B5015724.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5015738.png)


![5-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5015764.png)

![ethyl N-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]glycinate](/img/structure/B5015776.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5015787.png)
![N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B5015803.png)
![2-[(5E)-5-({5-[2-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID](/img/structure/B5015813.png)
![2-(4-Chlorophenyl)sulfanyl-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B5015821.png)
![(E)-3-(4-bromoanilino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5015822.png)
